![molecular formula C15H23ClN2O B106561 N,N-Dibutyl-N'-(3-chlorophenyl)urea CAS No. 15442-04-3](/img/structure/B106561.png)
N,N-Dibutyl-N'-(3-chlorophenyl)urea
Overview
Description
N,N-Dibutyl-N’-(3-chlorophenyl)urea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea functional group, which is bonded to two butyl groups and a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method for synthesizing N,N-Dibutyl-N’-(3-chlorophenyl)urea involves the reaction of 3-chloroaniline with dibutylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Carbonylation Reaction: Another method involves the carbonylation of 3-chloroaniline with dibutylamine using a carbonyl source such as phosgene or a phosgene substitute. This reaction is usually carried out under controlled conditions to ensure the safe handling of phosgene or its substitutes.
Industrial Production Methods: Industrial production of N,N-Dibutyl-N’-(3-chlorophenyl)urea may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N-Dibutyl-N’-(3-chlorophenyl)urea can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reduction of N,N-Dibutyl-N’-(3-chlorophenyl)urea can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced urea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed:
Substitution: Formation of N,N-Dibutyl-N’-(3-hydroxyphenyl)urea or N,N-Dibutyl-N’-(3-aminophenyl)urea.
Oxidation: Formation of oxidized urea derivatives with additional oxygen functionalities.
Reduction: Formation of reduced urea derivatives with hydrogenated functional groups.
Scientific Research Applications
Medicinal Chemistry
N,N-Dibutyl-N'-(3-chlorophenyl)urea has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of urea can exhibit significant biological activities, including:
- Anticancer Properties : Research indicates that urea derivatives may inhibit cancer cell growth. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating notable cytotoxic effects .
- Diabetes Management : Urea derivatives have been explored for their ability to inhibit the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. This inhibition is vital for managing Type II diabetes mellitus .
Agricultural Applications
The compound has also been studied for its herbicidal properties. It shows efficacy against various weed species, making it a candidate for use in agrochemicals. Its mechanism of action may involve interaction with specific enzymes or receptors in target plants, leading to growth inhibition.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its ability to participate in nucleophilic addition reactions is particularly valuable for developing new compounds with desired properties .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that urea derivatives could inhibit the growth of various cancer cell lines, with some compounds showing IC50 values as low as 4.87 µM, indicating potent activity against specific targets .
- Herbicidal Efficacy : Research on similar compounds has shown promising results in controlling weed species through targeted enzyme inhibition, suggesting that this compound may possess similar capabilities.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N,N-Dimethyl-N’-(3-chlorophenyl)urea: This compound is similar in structure but has methyl groups instead of butyl groups. It may exhibit different chemical and biological properties due to the difference in alkyl chain length.
N,N-Dibutyl-N’-(4-chlorophenyl)urea: This compound has a chlorine atom at the 4-position of the phenyl ring instead of the 3-position. The positional isomerism can lead to variations in reactivity and biological activity.
Uniqueness: N,N-Dibutyl-N’-(3-chlorophenyl)urea is unique due to its specific substitution pattern and the presence of butyl groups, which can influence its solubility, reactivity, and biological activity. The combination of these structural features makes it a valuable compound for various research and industrial applications.
Biological Activity
N,N-Dibutyl-N'-(3-chlorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its urea functional group substituted with dibutyl and a 3-chlorophenyl moiety. This structure is significant as it influences the compound's interaction with biological targets.
Molecular Formula
- Chemical Formula : C13H18ClN2O
- Molecular Weight : 250.75 g/mol
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of urea have been shown to inhibit cell growth in various cancer cell lines, including human colon adenocarcinoma (HCT116).
Case Study: Vinblastine Analogues
A study on vinblastine analogues revealed that certain urea derivatives could match or exceed the potency of vinblastine against HCT116 cells, exhibiting IC50 values in the range of 700-800 pM. This suggests that modifications to the urea structure can enhance biological activity significantly .
The precise mechanism of action for this compound remains under investigation. However, preliminary data suggest that cytotoxicity may be linked to mitochondrial dysfunction, a common pathway in cancer therapeutics. The compound's ability to inhibit nucleic acid synthesis has also been noted, particularly under conditions where serum albumin is present .
Antimicrobial Activity
In addition to its antitumor effects, this compound and related compounds have demonstrated antimicrobial properties. Studies have shown that certain urea derivatives possess significant antibacterial and antifungal activities.
Antibacterial Studies
Compounds with similar structures have been tested against various Gram-positive and Gram-negative bacteria. The results indicate that substitutions on the phenyl ring (such as chloro or fluoro groups) enhance antibacterial efficacy. For example, compounds with 4-fluorophenyl or 3-trifluoromethylphenyl groups exhibited superior activity compared to standard antibiotics like ciprofloxacin .
Summary of Biological Assays
Activity Type | Target Organisms/Cell Lines | IC50 Values | Notes |
---|---|---|---|
Antitumor | HCT116 (human colon adenocarcinoma) | 700-800 pM | Comparable to vinblastine |
Antibacterial | Various Gram-positive/negative bacteria | Varies | Enhanced by halogen substitutions |
Antifungal | Aspergillus niger, others | Not specified | Comparison against clotrimazole |
Properties
IUPAC Name |
1,1-dibutyl-3-(3-chlorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c1-3-5-10-18(11-6-4-2)15(19)17-14-9-7-8-13(16)12-14/h7-9,12H,3-6,10-11H2,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKBPHPZJHRVSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338114 | |
Record name | N,N-Dibutyl-N'-(3-chlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15442-04-3 | |
Record name | N,N-Dibutyl-N'-(3-chlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-CHLOROPHENYL)-1,1-DIBUTYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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